2-Bromo-1-(5-phenyl-2-thienyl)-1-ethanone
Overview
Description
2-Bromo-1-(5-phenyl-2-thienyl)-1-ethanone is an organic compound that belongs to the class of thienyl ketones. It is characterized by the presence of a bromine atom attached to the ethanone moiety, which is further connected to a thienyl ring substituted with a phenyl group. This compound is known for its strong alkylating properties and is used in various chemical reactions and research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-1-(5-phenyl-2-thienyl)-1-ethanone typically involves the bromination of 1-(5-phenyl-2-thienyl)-1-ethanone. The reaction is carried out using bromine or a bromine-containing reagent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane or chloroform. The reaction is usually performed at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as using continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for reagent addition and product isolation can further enhance the yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-1-(5-phenyl-2-thienyl)-1-ethanone undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new carbon-nitrogen, carbon-sulfur, or carbon-oxygen bonds.
Reduction Reactions: The carbonyl group in the ethanone moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The thienyl ring can undergo oxidation to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles such as primary or secondary amines, thiols, or alkoxides in the presence of a base like triethylamine or potassium carbonate.
Reduction Reactions: Sodium borohydride or lithium aluminum hydride in solvents like ethanol or tetrahydrofuran.
Oxidation Reactions: Hydrogen peroxide or m-chloroperbenzoic acid in solvents like acetic acid or dichloromethane.
Major Products Formed:
Substitution Reactions: Formation of substituted ethanone derivatives with new functional groups.
Reduction Reactions: Formation of 1-(5-phenyl-2-thienyl)-1-ethanol.
Oxidation Reactions: Formation of sulfoxides or sulfones of the thienyl ring.
Scientific Research Applications
2-Bromo-1-(5-phenyl-2-thienyl)-1-ethanone has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials, including dyes, polymers, and agrochemicals.
Mechanism of Action
The mechanism of action of 2-Bromo-1-(5-phenyl-2-thienyl)-1-ethanone involves its ability to act as an alkylating agent. The bromine atom in the compound is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, such as DNA, proteins, and enzymes. This alkylation can lead to the disruption of normal cellular processes, resulting in cytotoxic effects. The compound’s ability to interact with specific molecular targets and pathways is the basis for its potential therapeutic applications.
Comparison with Similar Compounds
2-Bromo-1-(5-phenyl-2-thienyl)-1-ethanone can be compared with other similar compounds, such as:
2-Bromo-1-(2-thienyl)-1-ethanone: Lacks the phenyl substitution on the thienyl ring, which may result in different reactivity and biological activity.
2-Bromo-1-(5-methyl-2-thienyl)-1-ethanone: Contains a methyl group instead of a phenyl group, which can influence its chemical properties and applications.
2-Bromo-1-(5-chloro-2-thienyl)-1-ethanone:
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
IUPAC Name |
2-bromo-1-(5-phenylthiophen-2-yl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BrOS/c13-8-10(14)12-7-6-11(15-12)9-4-2-1-3-5-9/h1-7H,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOIAFAJKOBVLGS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(S2)C(=O)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30379978 | |
Record name | 2-Bromo-1-(5-phenyl-2-thienyl)-1-ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30379978 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10531-43-8 | |
Record name | 2-Bromo-1-(5-phenyl-2-thienyl)-1-ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30379978 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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